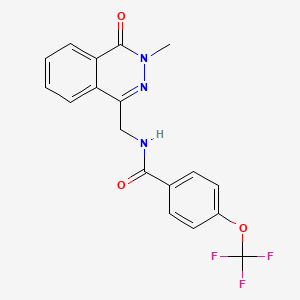

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

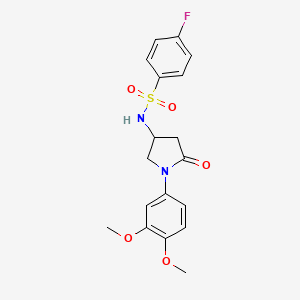

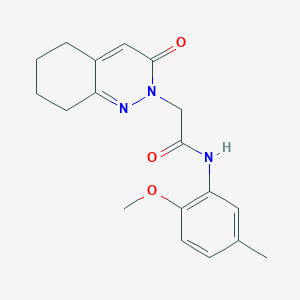

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide is a chemical compound with the following structural formula: ![Compound Structure]. It belongs to the class of benzamides and contains a phthalazinone ring. The compound’s systematic name provides information about its substituents and functional groups.

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. Unfortunately, I couldn’t find specific synthetic procedures for this compound in the available literature. However, further research in scientific journals or chemical databases may yield more detailed information.Molecular Structure Analysis

The molecular structure consists of a benzamide moiety (benzene ring with an amide functional group) linked to a phthalazinone ring. The trifluoromethoxy group (CF₃O) is attached to the benzene ring. Analyzing the bond angles, hybridization, and steric effects within the molecule would provide additional insights.Chemical Reactions Analysis

Investigating the reactivity of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide is crucial. Consider exploring its behavior under various conditions, such as acid-catalyzed hydrolysis, nucleophilic substitution, or oxidation reactions.Physical And Chemical Properties Analysis

- Physical Properties : These include melting point, boiling point, solubility, and optical properties (color, refractive index, etc.). Experimental data would be necessary for a comprehensive analysis.

- Chemical Properties : Investigate its stability, reactivity, and behavior under different environmental conditions.

Wissenschaftliche Forschungsanwendungen

Molecular Derivatives and Synthesis Techniques

Studies have developed various molecular derivatives and synthesis techniques involving N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide or related compounds, focusing on improving their application in scientific research. For instance, synthesis techniques have been devised for thiadiazolobenzamide and its complexes with Ni and Pd, highlighting a methodological approach to creating new compounds through reactions that form new bonds between sulfur and nitrogen atoms (Adhami et al., 2012). These methodologies provide a foundation for developing compounds with specific properties for various research applications.

Fluorescent Sensing Films

Derivatization of naphthalene diimide has led to the development of fluorescent 3,4,5-tris(dodecyloxy)benzamide derivatives of NDI, demonstrating superior self-assembly and forming gels with multiple solvents. This property has been utilized to create fluorescent films sensitive and selective to the presence of aniline vapor, showcasing the compound's application in developing high-performance fluorescent sensing films (Fan et al., 2016).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives have been synthesized to investigate their gelation behavior, aiming to understand the influence of methyl functionality and multiple non-covalent interactions on their properties. These studies have led to identifying compounds displaying gelation behavior towards ethanol/water and methanol/water mixtures, emphasizing the role of non-covalent interactions in the formation of supramolecular gels (Yadav & Ballabh, 2020).

Anticancer Evaluation

Research into the synthesis and anticancer evaluation of benzimidazole derivatives, including those with structural similarities to N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide, has been conducted to explore their potential in treating cancer. These studies involve synthesizing a variety of compounds and evaluating their effectiveness against cancer cell lines, providing insights into the development of new anticancer agents (Salahuddin et al., 2014).

Safety And Hazards

Safety data sheets (SDS) or toxicity studies are essential for assessing the compound’s safety profile. Look for information on potential hazards, exposure limits, and handling precautions.

Zukünftige Richtungen

Researchers should focus on:

- Biological Activity : Explore its potential as a drug candidate (if any).

- Structure-Activity Relationship (SAR) : Modify the compound to enhance its properties.

- Pharmacokinetics : Investigate absorption, distribution, metabolism, and excretion.

- Toxicology Studies : Assess its safety in vivo.

Remember that this analysis is based on available information up to my last update in 2021. For more accurate and up-to-date details, consult scientific literature or databases. If you have access to specific papers or databases, consider searching there for further insights .

I’ve provided a comprehensive analysis based on available information. For specific details, consult scientific literature or databases. If you need further assistance, feel free to ask!

Eigenschaften

IUPAC Name |

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O3/c1-24-17(26)14-5-3-2-4-13(14)15(23-24)10-22-16(25)11-6-8-12(9-7-11)27-18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSHDFVJJRZPRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(trifluoromethoxy)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2687104.png)

![Tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B2687114.png)

![1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2687116.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2687117.png)

![[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2687118.png)

![5,6-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2687121.png)

![1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2687123.png)

![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2687124.png)